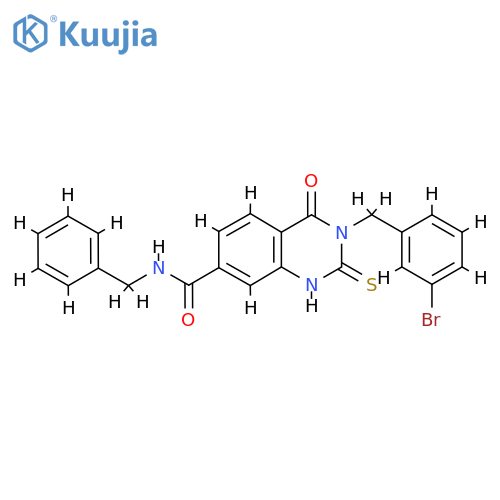

Cas no 421589-76-6 (N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

421589-76-6 structure

商品名:N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS番号:421589-76-6

MF:C23H18BrN3O2S

メガワット:480.376923084259

CID:5436080

N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

-

- インチ: 1S/C23H18BrN3O2S/c24-18-8-4-7-16(11-18)14-27-22(29)19-10-9-17(12-20(19)26-23(27)30)21(28)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)(H,26,30)

- InChIKey: UOPASGDLKXFJHL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N1C(N([H])C2C([H])=C(C(N([H])C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])=O)C([H])=C([H])C=2C1=O)=S

N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3168-0089-10mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-15mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-10μmol |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-20mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-5μmol |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-20μmol |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-1mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-30mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-3mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-0089-2mg |

N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421589-76-6 | 90%+ | 2mg |

$59.0 | 2023-04-27 |

N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

421589-76-6 (N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬